6-(4-Chlorophenyl)hexanoic acid
Description
Contextual Significance within Substituted Hexanoic Acids
Hexanoic acid, a simple six-carbon saturated fatty acid, and its derivatives are ubiquitous in nature and have been explored for various applications. nih.gov Substituted hexanoic acids, in particular, represent a diverse class of compounds with a wide range of biological activities. The introduction of different functional groups onto the hexanoic acid scaffold can dramatically alter their properties and biological interactions.
For instance, the parent compound, hexanoic acid, has been shown to exhibit antifungal properties against the phytopathogen Botrytis cinerea and can induce defense responses in tomato plants. pharmacy180.combiosynth.com Other derivatives, such as 6-amino-2-hydroxyhexanoic acid, are investigated for their potential in regulating fibrinolysis, with some derivatives being explored for antimicrobial and anticancer properties. The addition of an aryl group, as seen in 6-aryl-4-oxohexanoic acids, has led to the development of compounds with anti-inflammatory activities, positioning them as subjects of interest in the search for new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The 4-chlorophenyl substituent in 6-(4-Chlorophenyl)hexanoic acid introduces lipophilicity and potential for specific binding interactions, making it a valuable synthon for creating targeted therapeutic agents.
Historical Perspective on Related Aryl Carboxylic Acid Studies
Aryl carboxylic acids, which include a carboxylic acid group attached to an aromatic ring system, have a long and significant history in medicinal chemistry. This class of compounds includes some of the earliest discovered and most widely used drugs. A prime example is acetylsalicylic acid (aspirin), a simple aryl carboxylic acid derivative that has been used for over a century for its analgesic, anti-inflammatory, and antipyretic properties.
The field of arylalkanoic acids, a subclass to which this compound is related, gained prominence with the development of NSAIDs like ibuprofen (B1674241) and diclofenac. pharmacy180.comnih.gov Research into the structure-activity relationships of these compounds revealed that the presence of an aryl group and a carboxylic acid moiety separated by a short alkyl chain was crucial for their anti-inflammatory effects. pharmacy180.com More recent research has focused on arylalkanoic acid prodrugs, which are metabolically activated in the body to exert their therapeutic effects, often with an improved duration of action. nih.gov The study of aryl carboxylic acids continues to evolve, with modern synthetic methods enabling the creation of increasingly complex molecules with diverse therapeutic applications, from anticancer agents to cardiovascular drugs. nih.govnih.gov
Scope and Research Trajectory of this compound
The primary role of this compound in the scientific literature is that of a key intermediate in the synthesis of more elaborate molecules. Its bifunctional nature, possessing both a carboxylic acid handle and a reactive chlorophenyl group, allows for its incorporation into a variety of molecular scaffolds.
A notable application is its use in the synthesis of 4-[6-(p-Chlorophenyl)hexanamido]benzoic acid, ethyl ester. This synthesis highlights the utility of this compound as a building block to construct larger molecules with potential pharmaceutical applications. The process involves the conversion of 5-p-chlorobenzoylvaleric acid to 6-(p-chlorophenyl)hexanoic acid, which is then further reacted to form the final product.
Furthermore, research into related structures suggests potential avenues for the application of this compound derivatives. For instance, studies on 6-oxo-4-phenyl-hexanoic acid derivatives have led to the discovery of potent inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a promising target for autoimmune diseases. nih.gov The introduction of chlorine atoms into these structures was found to improve their pharmacokinetic profiles. nih.gov This suggests that the 4-chlorophenyl group in this compound could be a strategic feature in designing new therapeutic agents.
While direct biological evaluation of this compound is not extensively reported, its role as a precursor in the synthesis of potentially bioactive compounds underscores its importance in the ongoing quest for novel therapeutics. Future research may focus on the direct biological screening of this compound and its simple derivatives to uncover any intrinsic pharmacological activities.
Structure
2D Structure
3D Structure
Properties
CAS No. |
54887-73-9 |
|---|---|
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
6-(4-chlorophenyl)hexanoic acid |
InChI |
InChI=1S/C12H15ClO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) |
InChI Key |
YKKKNWFYJMOSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCC(=O)O)Cl |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 4 Chlorophenyl Hexanoic Acid and Analogues
Established Synthetic Routes to Phenylhexanoic Acid Derivatives
The foundational methods for synthesizing phenylhexanoic acid derivatives have been well-documented, primarily involving condensation reactions to build the initial carbon skeleton, followed by catalytic hydrogenation to achieve the final saturated structure.
Condensation Reactions in Aryl Oxohexanoic Acid Synthesis
A key strategy for the synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of an aromatic aldehyde with levulinic acid. researchgate.net This reaction typically utilizes catalytic amounts of piperidine (B6355638) and acetic acid in toluene, with the azeotropic removal of water to drive the reaction forward. researchgate.net The mechanism proceeds through the formation of a carbanion at the α-methyl group of levulinic acid, which then attacks the aldehyde. researchgate.net This approach results in the formation of 6-aryl-4-oxohex-5-enoic acids, which serve as crucial intermediates for the target compounds. researchgate.net
Condensation reactions are a broader class of reactions where two molecules combine to form a larger molecule, often with the loss of a small molecule like water. libretexts.org In the context of aryl nitrile condensation, L-cysteine can be reacted with aryl nitriles to produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids. organic-chemistry.org Another example involves the condensation of acrylonitrile (B1666552) and aryl acetonitrile (B52724) to construct α-amino-β-cyano cyclohexene (B86901) skeletons. nih.gov
Catalytic Hydrogenation Methodologies for Aryl Hexanoic Acids
Catalytic hydrogenation is a fundamental and widely applied transformation in organic synthesis, essential for the reduction of unsaturated compounds. acs.orgyoutube.com In the synthesis of 6-(4-Chlorophenyl)hexanoic acid, this method is used to reduce the carbon-carbon double bond of the precursor, 6-(p-chlorophenyl)hex-5-enoic acid. prepchem.com A common procedure involves hydrogenating the unsaturated acid in a solvent like ethyl acetate (B1210297) using a 10% Palladium on carbon (Pd/C) catalyst at room temperature under hydrogen pressure. prepchem.com
Similarly, the arylidene derivatives of 6-aryl-4-oxohex-5-enoic acids are reduced using hydrogen gas and a Pd/C catalyst to yield the final 6-aryl-4-oxohexanoic acids. researchgate.net This reduction specifically targets the double bond, leaving the keto group and the aromatic ring intact under controlled conditions. researchgate.net The efficiency of hydrogenation can be influenced by the choice of catalyst, with copper chromite, nickel, and platinum catalysts also being investigated for the hydrogenation of hexanoic acid, leading to different product distributions, including alcohols and esters. researchgate.net
| Precursor | Catalyst | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 6-(p-chlorophenyl)hex-5-enoic acid | 10% Pd/C | 45 psi H₂, Room Temperature, 300 ml Ethyl Acetate | 6-(p-Chlorophenyl)hexanoic acid | prepchem.com |
| 6-aryl-4-oxohex-5-enoic acids | 10% Pd/C | H₂ at Room Temperature | 6-aryl-4-oxohexanoic acids | researchgate.net |
Novel Approaches in Chlorophenyl-Containing Hexanoic Acid Synthesis
Beyond established routes, novel synthetic strategies offer alternative pathways to chlorophenyl-containing hexanoic acids and their derivatives. These include classic name reactions applied to new substrates, biochemical methods, and further derivatization techniques.
Friedel-Crafts Acylation Applications in Related Compound Synthesis
Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction for creating carbon-carbon bonds by attaching an acyl group to an aromatic ring. masterorganicchemistry.comnih.gov This reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgchemistrysteps.com A significant advantage of acylation over alkylation is that the ketone product is deactivated, preventing further substitution reactions. organic-chemistry.orgchemistrysteps.com
In the context of synthesizing related compounds, a Friedel-Crafts reaction can be employed between cyclohexene and trichloro-acetyl chloride, followed by a subsequent reaction with chlorobenzene. google.com The resulting intermediate is then hydrolyzed and acidified to produce 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. google.com This demonstrates the utility of the Friedel-Crafts reaction in constructing complex molecules containing the chlorophenyl moiety. The acylium ion, the electrophilic species in this reaction, is typically generated from carboxylic acid derivatives under strongly acidic conditions. mdpi.com
Microbial Isolation Techniques for Analogues
While specific microbial isolation techniques for this compound are not widely documented, the production of hexanoic acid via fermentation is a well-established bio-catalytic process. unipi.it Several bacterial species are known producers of hexanoic acid, which can be derived from the fermentation of biomass like grape pomace. researchgate.netunipi.it The crude hexanoic acid obtained from such fermentations can then be subjected to further chemical transformations, such as hydrogenation, to produce value-added products like 1-hexanol (B41254) and hexyl hexanoate. unipi.it This integration of biochemical and chemical catalytic processes represents a promising approach in biorefinery. unipi.it
Esterification Reactions for Hexanoic Acid Derivatives
Esterification is a fundamental reaction for derivatizing carboxylic acids. youtube.com The Fischer esterification method involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-controlled process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is typically used as the solvent, and any water produced is removed. masterorganicchemistry.commasterorganicchemistry.com
For a derivative like this compound, this reaction provides a straightforward method for conversion to its corresponding esters (e.g., methyl, ethyl, or other alkyl esters), which can alter its physical properties and potential applications. The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com
| Carboxylic Acid | Alcohol | Catalyst | Ester Product | Reference |
|---|---|---|---|---|
| This compound | Methanol | H₂SO₄ (catalytic) | Methyl 6-(4-chlorophenyl)hexanoate | masterorganicchemistry.commasterorganicchemistry.com |
| Butanoic acid | Methanol | Sulfuric acid | Methyl butanoate | libretexts.org |
| Acetic acid | Pentanol | Acid catalyst | Pentyl acetate | youtube.com |
Cycloalkylation in Related Chlorophenyl Acetonitrile Synthesis
The synthesis of chlorophenyl acetonitriles, key precursors for various pharmaceuticals, can involve several routes. One common method for producing p-chlorophenyl acetonitrile is through the nucleophilic substitution of p-chlorobenzyl chloride with sodium cyanide. youtube.comlookchem.com In this process, a Finkelstein reaction may be employed, where a catalytic amount of potassium iodide facilitates the conversion of p-chlorobenzyl chloride to the more reactive p-chlorobenzyl iodide, which then readily reacts with sodium cyanide to yield the desired acetonitrile product. youtube.com The reaction is typically carried out under reflux in a solvent like dry acetone (B3395972) for an extended period. youtube.com
While direct cycloalkylation to form the main hexanoic acid chain is less common, cycloalkylation principles are fundamental in building complex molecules containing the chlorophenyl moiety. For instance, in the synthesis of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid, a related structure, a Friedel-Crafts reaction between cyclohexene and trichloro-acetyl chloride is a key step, followed by reaction with chlorobenzene. google.com This demonstrates the application of acylation and alkylation reactions, which are related to cycloalkylation, in constructing cyclic systems bearing the chlorophenyl group.
Cuprate (B13416276) Addition and Hydrolysis in Analogous Butanoic Acid Synthesis
Organocuprate reagents, also known as Gilman reagents, are pivotal for creating carbon-carbon bonds through conjugate addition (1,4-addition) reactions. wikipedia.orgmasterorganicchemistry.com This strategy is particularly effective for the asymmetric synthesis of β-substituted butanoic acids, which are analogues of hexanoic acid. nih.gov The process involves the 1,4-addition of a magnesium divinylcuprate or other organocuprates to an α,β-unsaturated ester, such as a crotonyl derivative. masterorganicchemistry.comnih.gov
The reaction proceeds with high diastereoselectivity, especially when a chiral auxiliary, like a carbohydrate moiety, is used. nih.gov After the cuprate addition, the resulting product can be hydrolyzed to remove the chiral auxiliary, affording β-C-substituted butanoic esters with significant enantiomeric excess. nih.gov The mechanism for the 1,4-addition of cuprates to enones involves the nucleophilic addition of the Cu(I) species to the β-carbon of the alkene, forming a Cu(III) intermediate, which is then followed by reductive elimination. wikipedia.org
A typical reaction sequence is detailed in the table below:
| Step | Reactants | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | α,β-Unsaturated Ester (e.g., 4-O-crotonyl derivative) | Organocuprate (e.g., Magnesium divinylcuprate) | 1,4-Adduct | Stereoselective C-C bond formation at the β-position. nih.gov |
| 2 | 1,4-Adduct | Acid/Base | β-C-substituted butanoic ester/acid | Removal of chiral auxiliary and isolation of the final product. nih.gov |
This method has been successfully applied to various substrates, including those derived from D-gluco, D-manno, and D-galacto-pyranosides, demonstrating its versatility in producing chiral butanoic acid analogues. nih.gov
Synthesis of Key Intermediates
Strategies for Pyrrole (B145914) Intermediate Formation
The synthesis of complex heterocyclic structures, such as pyrrole derivatives, is crucial for building analogues of this compound. One patented method describes the preparation of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-ylacetic acid. google.com A key step in this synthesis involves the reaction of a pyrrole-based intermediate, specifically 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, with ω-bromo-4-chloroacetophenone. google.com This reaction constructs the core structure of the target molecule, demonstrating how pre-formed pyrrole rings can be functionalized to create complex chlorophenyl-containing compounds.
Another approach involves the synthesis of methyl 6-alkylsulfanyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3-carboxylates. researchgate.net The synthesis starts from simpler precursors: an aromatic aldehyde (2-chlorobenzaldehyde), methyl acetoacetate, and a sulfur source to create a thioxo-tetrahydropyridine intermediate. researchgate.net This intermediate is then alkylated to produce the final dihydropyridine (B1217469) derivatives. researchgate.net Such multi-component reactions are efficient strategies for creating complex heterocyclic intermediates. researchgate.net
Preparation of 4-Cyano-4-(4-nitrophenyl)hexanoic Acid Analogues
The preparation of nitrophenyl-containing acid analogues involves multi-step synthetic sequences. For instance, the synthesis of 4,4'-nitrophenyl benzoic acid, a related structure, can be achieved by the acetylation of 4-nitrobiphenyl (B1678912) followed by oxidation. google.com The acetylation is carried out using an acetyl halide in the presence of aluminum chloride at controlled temperatures. google.com The resulting 4,4'-acetylnitrobiphenyl can be oxidized directly without isolation using an alkaline hypochlorite (B82951) solution to yield the desired acid. google.com
For more complex structures containing a cyano group, such as (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, the synthesis involves the reaction of a carboxylic acid intermediate with 1,1'-carbodiimidazole under DMAP catalysis to form an imidazolide, which then reacts further to form the final amide product. google.com The work-up procedures for these types of reactions often involve quenching in an acidic aqueous solution, phase separation, and purification by crystallization or chromatography. google.com
Catalytic Advancements in Hexanoic Acid Derivative Production
Significant progress has been made in the catalytic production of hexanoic acid derivatives, particularly through hydrogenation. The catalytic hydrogenation of hexanoic acid can yield valuable products like 1-hexanol and hexyl hexanoate. researchgate.netunipi.itunipi.it Various heterogeneous catalysts have been investigated for this transformation.
Rhenium-based catalysts, such as 5 wt% Re/C and 5 wt% Re/γ-Al2O3, have shown high activity and selectivity. researchgate.netunipi.it The choice of support material can tune the reaction's selectivity. For example, a carbon support (Re/C) tends to favor the production of 1-hexanol, while an acidic support like alumina (B75360) (Re/Al2O3) shifts the selectivity towards the ester, hexyl hexanoate. unipi.itunipi.it
Other catalysts studied for hexanoic acid hydrogenation include copper chromite, nickel, and platinum. researchgate.net Copper chromite primarily yields the ester with small amounts of alcohol, while the more active nickel and platinum catalysts can directly form both the alcohol and alkanes. researchgate.net These catalytic systems represent a move towards more sustainable and efficient chemical production from renewable resources, such as hexanoic acid derived from biomass fermentation. researchgate.netunipi.it
| Catalyst | Support | Primary Product(s) | Key Finding |
|---|---|---|---|
| Rhenium (Re) | Carbon (C) | 1-Hexanol | High activity and selectivity for alcohol production. unipi.itunipi.it |
| Rhenium (Re) | Alumina (γ-Al2O3) | Hexyl hexanoate | Acidic support favors ester formation. researchgate.netunipi.it |
| Copper Chromite | - | Hexyl hexanoate, 1-Hexanol | Forms ester directly, with alcohol mainly formed via ester hydrolysis. researchgate.net |
| Nickel (Ni) | - | 1-Hexanol, Undecane | More active than copper chromite, leading to direct alcohol and alkane formation. researchgate.net |
| Platinum (Pt) | - | 1-Hexanol, Undecane | Similar to Nickel, shows high activity for direct alcohol and alkane formation. researchgate.net |
These advancements highlight the potential for developing robust and selective catalytic processes for converting hexanoic acid and its derivatives into value-added chemicals. researchgate.net
Table of Compounds
| Compound Name |
|---|
| 1,1'-carbodiimidazole |
| 1-Hexanol |
| 2-chlorobenzaldehyde |
| 4,4'-acetylnitrobiphenyl |
| 4,4'-nitrophenyl benzoic acid |
| 4-(4-chlorophenyl) cyclohexane-1-methanoic acid |
| 4-nitrobiphenyl |
| 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole |
| This compound |
| 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-ylacetic acid |
| Acetyl chloride |
| Aluminum chloride |
| Butanoic acid |
| Copper chromite |
| Hexanoic acid |
| Hexyl hexanoate |
| Magnesium divinylcuprate |
| Methyl acetoacetate |
| Nickel |
| p-chlorobenzyl chloride |
| p-chlorobenzyl iodide |
| p-chlorophenyl acetonitrile |
| Platinum |
| Potassium iodide |
| Rhenium |
| Sodium cyanide |
| trichloro-acetyl chloride |
| Undecane |
| ω-bromo-4-chloroacetophenone |
Derivatives and Analogues of 6 4 Chlorophenyl Hexanoic Acid: Synthesis and Research Insights
Chlorophenyl-Substituted Hexanoic Acid Variations
Modifications of the chlorophenyl ring in hexanoic acid derivatives have been a key strategy to modulate their biological effects. The introduction of different substituents on the phenyl ring can significantly alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
One area of investigation has focused on the synthesis of 6-oxo-4-phenyl-hexanoic acid derivatives as potential inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.gov RORγt is a critical transcription factor involved in the pathogenesis of autoimmune diseases like psoriasis. nih.gov Inspired by the co-crystal structure of RORγt, researchers designed and synthesized a series of 6-oxo-4-phenyl-hexanoic acid derivatives. nih.gov Structure-activity relationship (SAR) studies, which included the introduction of chlorine atoms to improve membrane permeability, led to the identification of potent RORγt inhibitors with favorable pharmacokinetic profiles. nih.gov
Related Aryl-Oxohexanoic Acid Analogues
The exploration of aryl-oxohexanoic acid analogues has yielded compounds with significant anti-inflammatory properties. A general synthetic route for these compounds involves the condensation of an appropriate aldehyde with levulinic acid to form 6-aryl-4-oxohex-5-enoic acids. nih.govresearchgate.net Subsequent reduction of the double bond yields the desired 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net
These compounds have been evaluated for their effects on eicosanoid biosynthesis, which plays a crucial role in inflammation. nih.govresearchgate.net Specifically, their impact on arachidonic acid metabolism has been studied in vitro using human whole blood assays. nih.govresearchgate.net Furthermore, their anti-inflammatory activity has been confirmed in vivo using the carrageenan-induced rat paw edema test, a standard model for evaluating non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Notably, some of these analogues have demonstrated in vivo activity comparable to or even exceeding that of established NSAIDs like fenbufen (B1672489). nih.govresearchgate.net
Hexanoic Acid Derivatives with Diverse Amide and Sulfonamido Linkages
The carboxylic acid moiety of hexanoic acid has been a focal point for derivatization, with the synthesis of amide and sulfonamide analogues being a particularly fruitful area of research. These modifications can dramatically alter the physicochemical properties and biological activities of the parent compound.
The direct synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, with various methods developed to facilitate this coupling. researchgate.netacs.orgyoutube.com One approach involves the use of borate (B1201080) esters, such as B(OCH2CF3)3, as effective reagents for direct amidation. acs.org This method is applicable to a wide range of carboxylic acids and amines, including the synthesis of phenylacetamides from phenylacetic acid and various primary and secondary amines. acs.org Another strategy employs urea (B33335) as a nitrogen source in the presence of a catalyst like Mg(NO3)2·6H2O or imidazole (B134444) for the direct synthesis of primary and secondary amides. core.ac.uk
Sulfonamide derivatives of hexanoic acid have also been extensively investigated. For instance, hexanoic acid, 6-(((3-nitrophenyl)sulfonyl)amino)- is a synthetic organic compound belonging to the sulfonamide class. ontosight.ai Its chemical properties are shaped by the polar sulfonamide group and the electron-withdrawing nitrophenyl ring. ontosight.ai Generally, sulfonamides are known to possess a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, often by inhibiting specific enzymes or modulating cellular signaling pathways. ontosight.ainih.gov The synthesis of sulfonamides can be achieved through various methods, including the reaction of primary or secondary amines with sulfonyl chlorides. researchgate.net More recent methods have explored transition metal-free approaches and one-pot syntheses from unactivated acids and amines. researchgate.netresearchgate.net
Other Biologically Relevant Hexanoic Acid Scaffolds
The hexanoic acid scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities. Beyond the direct derivatives of 6-(4-chlorophenyl)hexanoic acid, numerous other modified hexanoic acid structures have demonstrated significant therapeutic potential.
For example, certain hexanoic acid derivatives have been investigated for their potential in managing metabolic diseases. Studies have shown that hexanoic acid can improve lipid and glucose metabolism in mice fed a high-fat diet, preventing body weight gain and fat accumulation. biorxiv.org It has also been shown to improve hyperglycemia and hyperinsulinemia by enhancing insulin (B600854) sensitivity. biorxiv.org Other medium-chain fatty acids, such as octanoic and decanoic acids, have also been recognized for their positive roles in regulating lipid and glucose metabolism. biorxiv.orgresearchgate.net
In the realm of infectious diseases, hexanoic acid has demonstrated antibacterial activity. mdpi.com It has been shown to be effective against Xanthomonas perforans, the causative agent of bacterial spot on tomatoes. mdpi.com Furthermore, some hexanoic acid derivatives have been found to possess antimicrobial properties. researchgate.net
The hexanoic acid framework has also been incorporated into more complex molecules with potential anticancer properties. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as promising scaffolds for the development of novel anticancer and antioxidant candidates. mdpi.com Similarly, certain pyrazole (B372694) derivatives containing a hexanoic acid-related moiety have been explored as potential herbicides. researchgate.net
Collagen-based scaffolds, which are crucial in tissue engineering, sometimes incorporate components that can be considered derivatives of hexanoic acid in a broader sense, contributing to their biological activity in promoting tissue regeneration. nih.govnih.gov
Strategies for Structural Modification and Bioisosteric Replacement in Analogue Design
The design of novel analogues of this compound and other bioactive molecules relies heavily on strategic structural modifications and the principle of bioisosterism. drugdesign.orgacs.orgnih.gov These approaches aim to enhance desired biological activities, improve pharmacokinetic properties, and reduce potential toxicity. researchgate.netmdpi.comnih.gov
Structural modification involves the systematic alteration of a lead compound's molecular framework. longdom.orgbiomedres.us This can include:
Functional group modification: Altering or replacing functional groups to modulate properties like polarity, acidity, and hydrogen bonding capacity. slideshare.net For example, converting a carboxylic acid to an amide or ester. core.ac.ukorganic-chemistry.org
Scaffold remodeling: Strategically altering the core molecular framework while preserving key structural features. longdom.org This can unlock new synthetic possibilities and lead to compounds with novel biological profiles. longdom.org
Introduction or removal of bulky groups: Adding or removing steric bulk can influence drug-target interactions, improve selectivity, and affect metabolic stability. biomedres.us
Bioisosteric replacement is a powerful strategy in drug design where one functional group or atom is replaced by another with similar physicochemical properties, such as size, shape, and electronic distribution. drugdesign.orgacs.orgnih.gov The goal is to produce a new compound with similar or improved biological activity. Common bioisosteric replacements for the carboxylic acid group include tetrazoles, phosphonic acids, and phosphinic acids. nih.gov While bioisosteric replacements can sometimes lead to analogues with equivalent affinity, they can also result in compounds with altered or even opposite pharmacological effects. nih.gov For instance, replacing the carboxylic acid in an agonist molecule might lead to an antagonist. nih.gov The outcome of such replacements is not always predictable but offers a valuable tool for exploring the chemical space around a lead compound. nih.gov
These design strategies are often guided by an understanding of the target's binding site and the key interactions required for biological activity. mdpi.com By carefully considering the impact of structural changes on a molecule's properties, medicinal chemists can rationally design analogues with improved therapeutic potential. nih.gov
Biological Activities and Phenotypic Effects of 6 4 Chlorophenyl Hexanoic Acid Analogues Non Human & in Vitro Studies
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been evaluated using a variety of in vitro methods. These assays provide insight into the mechanisms by which these molecules may combat inflammation at a cellular level. Common methods include the inhibition of protein denaturation and the stabilization of red blood cell membranes, which are indicative of anti-inflammatory activity. nih.govimedpub.comacs.org For instance, some plant extracts have shown a dose-dependent ability to inhibit heat-induced protein denaturation and hypotonicity-induced lysis of erythrocyte membranes. nih.govacs.org
Studies on specific analogues, such as a series of 6-aryl-4-oxohexanoic acids, have involved assessing their impact on the metabolism of arachidonic acid in human whole blood assays. nih.gov This is a key pathway in the inflammatory response, leading to the production of prostaglandins (B1171923) and leukotrienes. Furthermore, other analogues have been shown to inhibit the production of crucial inflammatory mediators. For example, a diamine-PEGylated derivative of oleanolic acid demonstrated the ability to block the expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. toxicdocs.orgnih.gov
Table 1: Summary of In Vitro Anti-inflammatory Assay Methods
| Assay Type | Description | Key Inflammatory Targets |
| Protein Denaturation Inhibition | Measures the ability of a compound to prevent the denaturation of proteins (e.g., bovine serum albumin) induced by heat or other stressors. nih.govimedpub.com | Protein structure and function preservation. |
| Membrane Stabilization | Assesses the capacity of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, indicating stabilization of cellular membranes. nih.govacs.org | Lysosomal and other cellular membranes. |
| Arachidonic Acid Metabolism | Evaluates the effect on the metabolic pathways of arachidonic acid, often by measuring the production of eicosanoids. nih.gov | Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. |
| Cytokine & Mediator Inhibition | Measures the reduction in the production of pro-inflammatory cytokines and mediators in cell cultures (e.g., macrophages) stimulated with an inflammatory agent like LPS. toxicdocs.orgnih.gov | TNF-α, IL-1β, Nitric Oxide (NO), Prostaglandins. |
The carrageenan-induced paw edema model in rodents is a standard and widely used method for evaluating the in vivo anti-inflammatory activity of new compounds. nih.gov The injection of carrageenan, a seaweed-derived polysaccharide, into the paw induces a predictable and biphasic inflammatory response. nih.govmdpi.com The initial phase (first few hours) is mediated by histamine, serotonin, and bradykinins, while the later phase (3-6 hours) involves the production of prostaglandins and the infiltration of polymorphonuclear leukocytes. tum.de
A study involving a series of 6-aryl-4-oxohexanoic acids utilized this model to test their in vivo efficacy. nih.gov The results showed that some of these compounds exhibited anti-inflammatory activity comparable to the established non-steroidal anti-inflammatory drug (NSAID) fenbufen (B1672489). nih.gov Similarly, another related compound, 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (referred to as 06K), was found to significantly reduce carrageenan-induced footpad inflammation in mice when administered prior to the carrageenan challenge.
Table 2: In Vivo Anti-inflammatory Effects of Related Compounds in the Carrageenan-Induced Edema Model
| Compound/Analogue Type | Animal Model | Key Finding | Reference |
| 6-aryl-4-oxohexanoic acids | Rat | Activity comparable to the NSAID fenbufen at the same dose. | nih.gov |
| 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) | Mouse | Significantly diminished foot pad inflammation when administered 1 hour before carrageenan. |
Antimicrobial and Antiviral Activities
Analogues of 6-(4-Chlorophenyl)hexanoic acid have also been investigated for their ability to inhibit the growth of microorganisms and viruses.
Research into 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines revealed potent antiviral activity. Specifically, the 6-halogenated analogues (with chlorine or bromine) were powerful inhibitors of rhinovirus, the primary cause of the common cold, with 50% inhibitory concentrations (IC₅₀) as low as 0.006 micrograms/mL. The 6-methylsulfonyl analogue also showed activity against human, simian, and bovine rotaviruses.
In another study, carbocyclic analogues of 2-amino-6-substituted-purines were synthesized and tested for antiviral properties. Two of the compounds, xylofuranosylguanine and xylofuranosyl-8-azaguanine analogues, were active against herpes simplex virus types 1 and 2. One of these analogues also demonstrated potent activity against human cytomegalovirus and varicella-zoster virus. While not directly analogues, studies on the general class of fatty acids have shown that they can possess strong antimicrobial activity against various oral microorganisms.
Table 3: Antiviral Activity of Selected Analogues
| Analogue Class | Target Virus(es) | Reported Activity | Reference |
| 6-substituted 2-(3',4'-dichlorophenoxy)-2H-pyrano[2,3-b]pyridines | Rhinovirus, Rotavirus | Potent inhibition, with IC₅₀ values as low as 0.006 µg/mL against rhinovirus serotypes. | |
| Carbocyclic analogues of 2-amino-6-substituted-purines | Herpes Simplex Virus (1 & 2), Human Cytomegalovirus, Varicella-Zoster Virus | Active against HSV-1 and HSV-2; potent activity against HCMV and VZV. |
Modulation of Immune Responses
Beyond general anti-inflammatory effects, certain analogues can exert more complex immunomodulatory activities. The compound 4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (06K) was studied for its immunoregulatory properties in mice.
The administration of 06K led to several notable changes in the immune system. When given to mice immunized with sheep red blood cells (SRBC), it increased the number of antibody-producing plaque-forming cells (PFC). In a model of delayed-type hypersensitivity (DTH), the compound inhibited the magnitude of the cutaneous reaction when applied before the antigen challenge. Furthermore, phenotypic analysis of lymphocytes in non-immunized mice revealed that 06K induced an increased turnover of thymocytes, altered the distribution of B-cells in the spleen and lymph nodes, and increased the percentage of both CD8+ T cells and regulatory CD4+CD25+Foxp3+ T cells. These findings suggest that the immunoregulatory properties of this analogue involve the mobilization of lymphopoiesis and the generation of regulatory T cells.
Table 4: Immunomodulatory Effects of the 06K Analogue in Mice
| Immune Parameter | Observed Effect | Reference |
| Humoral Response (PFC) | Elevated number of plaque-forming cells post-immunization. | |
| Delayed-Type Hypersensitivity | Inhibited the cutaneous reaction when given before antigen challenge. | |
| Lymphocyte Subsets | Increased percentage of CD8+ cells and regulatory T cells (CD4+CD25+Foxp3+). | |
| Lymphoid Organs | Increased turnover of thymocytes and changes in B-cell distribution. |
Peroxisome Proliferation Induction and Related Biological Effects
Certain compounds structurally related to this compound, particularly those in the fibrate class of drugs which also contain a chlorophenyl group, are known as peroxisome proliferators. These compounds act by activating the peroxisome proliferator-activated receptor (PPAR), a type of nuclear receptor that regulates gene expression. The activation of the PPARα isoform, in particular, is linked to the effects of these compounds.
In rodent models, PPARα agonists like clofibric acid (the active metabolite of clofibrate) cause a significant increase in the number and size of peroxisomes in liver cells, an effect known as peroxisome proliferation. This is accompanied by an induction of genes involved in fatty acid β-oxidation. However, this effect appears to be highly species-specific. Studies comparing the effects of clofibric acid on hepatocytes from different species found a pronounced proliferative response in rat liver cells, but no such stimulation was observed in either monkey or human hepatocytes. This suggests that the risk of hepatic tumor formation associated with peroxisome proliferation in rodents may not be directly translatable to primates. Research on various fatty acids has also shown that their ability to induce peroxisome proliferation can depend on factors like chain length. nih.gov
Other Reported Biological Activities of Related Compounds
In addition to the activities listed above, research has pointed to other potential biological effects of related chemical structures. A study that used computational methods to predict the activity of a series of 6-{[({[phenyl]sulfonyl}amino)-(oxo)acetyl]amino}hexanoic acid derivatives suggested they may possess both analgesic and diuretic properties, in addition to their predicted anti-inflammatory effects.
Biochemical Targets and Molecular Mechanisms of Action Non Human Studies
Enzyme Inhibition and Modulation
Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibition
No publicly available scientific literature was identified that specifically investigates the inhibitory or modulatory effects of 6-(4-Chlorophenyl)hexanoic acid on Tumor Necrosis Factor-alpha Converting Enzyme (TACE).
Cyclooxygenase (COX) Enzyme Inhibition
There are no specific studies found in the public domain that report on the inhibitory activity of this compound towards Cyclooxygenase (COX) enzymes.
Lipoxygenase (LOX) Enzyme Modulation
No research data could be located that describes the modulation of Lipoxygenase (LOX) enzymes by this compound.
Carnitine Palmitoyl Transferase-1 (CPT-1) Inhibition
Information regarding the inhibitory effects of this compound on Carnitine Palmitoyl Transferase-1 (CPT-1) is not available in the reviewed scientific literature.
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inhibition
There were no studies found that have examined the potential inhibitory action of this compound on Gamma-Aminobutyric Acid Aminotransferase (GABA-AT).
Arginase Inhibition
No published research was identified that investigates the inhibitory properties of this compound against the Arginase enzyme.
Receptor Binding and Modulation
Retinoic Acid Receptor-related Orphan Nuclear Receptor gamma t (RORγt) Agonism/Inverse Agonism
Research into the direct interaction of this compound with RORγt is limited. However, studies on structurally similar compounds provide significant insights. A study focused on 6-oxo-4-phenyl-hexanoic acid derivatives, which share a core structure with this compound, has identified these molecules as ligands for RORγt. nih.gov
In an effort to improve the drug-like properties, specifically membrane permeability, of a lead compound (6a), a 6-oxo-4-phenyl-hexanoic acid derivative, chlorine atoms were introduced into the structure. This structural modification led to the discovery of a compound, 12a, which demonstrated potent RORγt inhibitory activity. nih.gov This suggests that the chlorophenyl moiety, as found in this compound, can be a key feature for achieving inverse agonism at the RORγt receptor. nih.gov The inverse agonism of these compounds on RORγt is significant as this nuclear receptor is a key transcription factor in the pathogenesis of certain immune-mediated inflammatory diseases. nih.gov
G protein-Coupled Receptors (GPCRs) Interaction
Currently, there are no available scientific studies that have investigated the direct interaction between this compound and G protein-Coupled Receptors (GPCRs).
Modulation of Cellular Signaling Pathways
NF-κB Pathway Modulation
There is no available research from the conducted searches on the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by this compound in non-human studies.
MAPK Signaling Pathway Regulation
Based on the available literature, there are no studies that specifically report on the regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by this compound.
Interference with Fatty Acid Metabolism
Direct studies on the interference of this compound with fatty acid metabolism are not prevalent. However, research on the bioconversion of a structurally related compound, 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid, offers a glimpse into the potential metabolic fate of such chlorinated phenyl-aliphatic acids. This compound is a meta-cleavage product of 4-chlorobiphenyl (B17849), and its metabolism has been studied in bacterial systems, specifically Pseudomonas putida and Pseudomonas testosteroni. nih.gov
In these non-human models, the bacterial conversion of 4-chlorobiphenyl leads to the formation of 2-hydroxy-6-oxo-6-(4'-chlorophenyl)hexa-2,4-dienoic acid. This intermediate is then further metabolized. It has been demonstrated that this compound can be converted into several other acidic metabolites through novel bioconversion pathways. nih.gov The degradation products identified include analogues with saturated or shorter side chains, as well as 4'-chlorophenyl-2-picolinic acid. nih.gov This indicates that the hexanoic acid chain of a chlorophenyl-substituted fatty acid can undergo significant enzymatic modification in biological systems. nih.gov
Despite a comprehensive search, no scientific literature or research data could be found that specifically investigates the impact of This compound on the gene expression and transcriptional regulation of Interleukin-17A (IL-17A), Interleukin-22 (IL-22), or the Interleukin-23 receptor (IL-23R).
Extensive searches were conducted to identify non-human studies detailing the molecular mechanisms of action of this compound, with a particular focus on its effects on T helper 17 (Th17) cell differentiation and the associated signaling pathways. However, these inquiries did not yield any results linking this compound to the modulation of these specific cytokines or their receptors.
Therefore, there is no available information to populate the requested section on the biochemical targets and molecular mechanisms of action of this compound concerning its influence on the expression of IL-17A, IL-22, and IL-23R.
Metabolic Pathways and Biotransformation Non Human Studies
Bacterial Bioconversion and Degradation Pathways of Chlorophenyl-Containing Compounds
Bacteria have evolved diverse and sophisticated enzymatic machinery to degrade a wide array of aromatic compounds, including those containing chlorine substituents. nih.govunesp.br The degradation of chlorophenyl compounds often involves initial transformation of the aromatic ring, making it susceptible to cleavage and further breakdown. researchgate.net
A prominent strategy employed by bacteria to catabolize aromatic rings is through cleavage of the catechol intermediate. unesp.br For chlorinated aromatic compounds, this often involves the formation of a chlorocatechol. The subsequent cleavage of this chlorocatechol can proceed via two main routes: ortho-cleavage or meta-cleavage. researchgate.net
The meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase, involves the cleavage of the bond between a hydroxylated carbon and an adjacent carbon atom. unesp.brnih.gov This process results in the formation of a semialdehyde, such as 5-chloro-2-hydroxymuconic semialdehyde in the degradation of 4-chlorophenol. nih.govnih.gov This intermediate is then typically subjected to hydrolysis, a chemical reaction that uses water to break down the compound, and further enzymatic reactions to yield smaller, more readily metabolizable molecules that can enter central metabolic pathways. nih.gov The degradation of 4-chlorobenzoate (B1228818) by Pseudomonas cepacia P166, for example, proceeds through the formation of 4-chlorocatechol, which is then mineralized via a meta-cleavage pathway. nih.gov
| Organism | Substrate | Key Intermediate | Cleavage Pathway |
| Comamonas testosteroni JH5 | 4-Chlorophenol | 5-chloro-2-hydroxymuconic semialdehyde | Meta-cleavage nih.gov |
| Pseudomonas cepacia P166 | 4-Chlorobenzoate | 4-Chlorocatechol | Meta-cleavage nih.gov |
| Arthrobacter sp. | 4-Chloroacetophenone | 4-Chlorocatechol | Not specified nih.gov |
| Rhodococcus ruber P25 | 4-Chlorobenzoic acid | Protocatechuic acid | Not specified researchgate.net |
Table 1: Examples of Bacterial Degradation of Chlorophenyl Compounds. This table summarizes key findings from studies on the bacterial degradation of various chlorophenyl-containing compounds, highlighting the initial substrate, a key metabolic intermediate, and the identified cleavage pathway.
During the bacterial degradation of compounds with aliphatic side chains, such as 6-(4-chlorophenyl)hexanoic acid, the side chain can also undergo modification. The process of beta-oxidation, a key fatty acid degradation pathway, can shorten the alkyl side chain. Concurrently, the aromatic ring is often hydroxylated and prepared for cleavage. The breakdown of the aromatic ring, as described in the meta-cleavage pathway, ultimately leads to the formation of smaller organic acids. nih.gov These processes result in a variety of saturated and shorter-chain metabolites. For instance, the degradation of 4-chlorobenzoate by Pseudomonas cepacia P166 was found to produce chloroacetate. nih.gov The gut microbiota is known to produce a variety of short-chain fatty acids from the fermentation of carbohydrates, and analogous processes can occur during the breakdown of more complex organic molecules. nih.gov
Mammalian Metabolic Pathways of Hexanoic Acid Derivatives (e.g., Beta-oxidation, S-methylation)
In mammals, the metabolism of xenobiotics and fatty acids is a complex process primarily occurring in the liver. Hexanoic acid and its derivatives are subject to several key metabolic pathways.
The primary pathway for the breakdown of fatty acids, including hexanoic acid derivatives, is beta-oxidation. youtube.com This process occurs within the mitochondria and peroxisomes and involves a cyclical series of four reactions that result in the shortening of the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. nih.govyoutube.com The acetyl-CoA can then enter the citric acid cycle for energy production. youtube.com The beta-oxidation of very-long-chain fatty acids has been shown to be dependent on their conversion to coenzyme A derivatives. nih.gov A high-fat diet can enhance mitochondrial fatty acid β-oxidation, leading to an increase in acetyl-CoA levels. nih.gov
| Metabolic Pathway | Description | Primary Location | Key Enzymes/Cofactors |
| Beta-oxidation | Stepwise oxidation of fatty acids to produce acetyl-CoA. youtube.comyoutube.com | Mitochondria, Peroxisomes nih.gov | Acyl-CoA dehydrogenases, Coenzyme A nih.govyoutube.com |
| S-methylation | Transfer of a methyl group to a sulfur atom. nih.gov | Cytosol, other compartments | Methyltransferases, S-adenosylmethionine (SAM) nih.govwikipedia.org |
Table 2: Key Mammalian Metabolic Pathways for Hexanoic Acid Derivatives. This table outlines the primary metabolic pathways relevant to the breakdown of hexanoic acid derivatives in mammalian systems, detailing the process, cellular location, and key molecular players.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Chlorophenyl Substitution on Biological Activity
The presence and position of the chloro substituent on the phenyl ring are critical determinants of biological activity. In various classes of compounds, the chlorophenyl moiety is a common feature that can significantly modulate the pharmacological effect.
For instance, in a series of 2-phenol-4-chlorophenyl-6-aryl pyridines, the position of the chloro group on the phenyl ring was found to be crucial for selective topoisomerase II inhibitory activity. nih.gov Compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine (B92270) ring exhibited better topo II inhibition than etoposide, a known anticancer agent. nih.gov In contrast, none of the compounds with a meta-chlorophenyl substitution showed comparable activity. nih.gov This suggests that the electronic and steric properties imparted by the chlorine atom at the para-position, as seen in 6-(4-Chlorophenyl)hexanoic acid, are likely to be a key factor for its biological interactions.
Similarly, studies on 1-phenylbenzazepine derivatives as dopamine (B1211576) D1 receptor antagonists have highlighted the importance of a 6-chloro functional group in enhancing D1 receptor affinity. mdpi.com Furthermore, in the context of pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors, substitutions on the phenylamino (B1219803) moiety, including halogenated derivatives, were found to improve both potency and selectivity. researchgate.net The introduction of a 4-iodophenyl group in a related pyridopyrimidinone scaffold resulted in a potent inhibitor of Abl kinase. researchgate.net
These findings from related structures underscore the significant role of the chlorophenyl group in modulating biological activity, likely through a combination of electronic effects, lipophilicity, and specific interactions with the target protein.
Role of Hexanoic Acid Backbone Modifications
The hexanoic acid backbone of this compound serves as a flexible linker between the chlorophenyl ring and the carboxylic acid functional group. Modifications to this aliphatic chain can have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.
In a study of phenolic acid derivatives, the length of the alkyl side chain was a key determinant of cytotoxic activity. uc.pt Specifically, propyl and octyl esters of gallic and caffeic acids displayed varying levels of cytotoxicity against HeLa cells, with the propyl derivatives showing higher activity than the methyl or octyl analogues. uc.pt This indicates that an optimal chain length is often required for effective biological activity, influencing factors such as cell permeability and binding to the active site.
Impact of Functional Group Modifications (e.g., amide, carboxylic acid, ketone)
The terminal carboxylic acid group of this compound is a key functional feature that can participate in various interactions, such as hydrogen bonding and ionic interactions, with biological targets. Modification of this functional group can lead to significant changes in activity.
The conversion of a carboxylic acid to an amide, for example, can alter a compound's polarity, membrane permeability, and binding mode. In the development of N-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (B32628), the amide linkage was a central feature of the synthesized compounds, which were evaluated for their antimicrobial activity. researchgate.net
Furthermore, the presence of a carboxylic acid or its ester derivative can influence the cytotoxic properties of a compound. In a series of phenolic derivatives, the ester form was compared to the acid form, with the esters of certain phenolic acids showing significant cytotoxic activity against cancer cell lines. uc.pt
The following table summarizes the impact of functional group modifications on the biological activity of related compounds.
| Original Functional Group | Modified Functional Group | Observed Effect on Biological Activity | Compound Class | Reference |
| Carboxylic Acid | Amide | Altered antimicrobial activity | 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives | researchgate.net |
| Carboxylic Acid | Ester (Methyl, Propyl, Octyl) | Varied cytotoxic activity based on alkyl chain length | Phenolic acid derivatives | uc.pt |
These examples highlight the importance of the terminal functional group in defining the biological activity of a molecule. For this compound, the carboxylic acid is a critical pharmacophoric feature.
Positional Isomerism and Substituent Effects
Positional isomerism, which concerns the location of substituents on the aromatic ring, can dramatically influence a compound's biological activity. nih.gov The position of the chloro substituent on the phenyl ring of this compound is at the para position.
As discussed in section 7.1, the placement of the chloro group at the ortho or para position of a central pyridine ring in 2-phenol-4-chlorophenyl-6-aryl pyridines was found to be essential for selective topoisomerase II inhibition, while the meta isomer was inactive. nih.gov This demonstrates a clear positional effect of the chloro substituent.
In a study on benzoic acid derivatives, the position of hydroxyl and methoxyl substituents was shown to affect their antibacterial activity against E. coli. nih.gov The type of substituent, their number, and their position on the benzoic ring were all identified as significant factors influencing antibacterial efficacy. nih.gov
Substituent effects also play a crucial role in the activity of pyrido[2,3-d]pyrimidin-7-one based Abl kinase inhibitors. researchgate.net Substitutions at the 3- and 4-positions of the phenylamino moiety were found to enhance potency and selectivity. researchgate.net
The data from these studies, summarized in the table below, strongly suggest that the para substitution of the chloro group in this compound is a deliberate and important structural feature for its intended biological activity.
| Compound Class | Isomer/Substituent Position | Effect on Biological Activity | Reference |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | ortho- or para-chlorophenyl | Enhanced selective topoisomerase II inhibition | nih.gov |
| 2-phenol-4-chlorophenyl-6-aryl pyridines | meta-chlorophenyl | Lack of significant topoisomerase II inhibition | nih.gov |
| Benzoic acid derivatives | Positional isomerism of hydroxyl and methoxyl groups | Varied antibacterial activity | nih.gov |
| Pyrido[2,3-d]pyrimidin-7-ones | Substitutions at 3- and 4-positions of phenylamino group | Improved potency and selectivity as Abl kinase inhibitors | researchgate.net |
Structural Requirements for Target Binding and Enzyme Inhibition
For enzyme inhibitors, specific structural features are often required for effective interaction with the active site. For example, in the case of hepatic glucose-6-phosphatase inhibitors, chlorogenic acid was identified as a competitive inhibitor that binds to the glucose-6-phosphate transporter (T1). nih.gov The structural features of chlorogenic acid are responsible for this specific interaction. nih.gov Synthetic derivatives of chlorogenic acid with lipophilic side chains were found to be more potent inhibitors, highlighting the importance of specific structural modifications for enhanced enzyme inhibition. nih.gov
In the context of topoisomerase II inhibitors, the presence of an ortho- or para-chlorophenyl group at a specific position on a pyridine scaffold was a key structural requirement for activity. nih.gov Similarly, for dopamine D1 receptor antagonists based on the 1-phenylbenzazepine scaffold, a 6-chloro group was found to enhance receptor affinity. mdpi.com
Computational Approaches in the Research of 6 4 Chlorophenyl Hexanoic Acid and Analogues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool used to correlate the chemical structure of compounds with their biological activity. For analogues of 6-(4-Chlorophenyl)hexanoic acid, such as other fatty acid derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.govnih.gov
These models are built using a training set of molecules with known activities to predict the activities of new or untested compounds. nih.gov For instance, in studies of fatty acid amide hydrolase (FAAH) inhibitors, which include structures analogous to fatty acid derivatives, CoMFA and CoMSIA models have been developed. nih.gov These models help to identify the key physicochemical properties that influence the inhibitory potency of the compounds.
The primary descriptors in these models are typically:
Steric fields: Relating to the shape and size of the molecule.
Electrostatic fields: Representing the distribution of charge.
Hydrophobic fields: Pertaining to the molecule's affinity for non-polar environments.
In a typical CoMSIA study, electrostatic and hydrogen-bond acceptor properties are often found to be critical for the activity of these types of compounds. nih.gov The statistical robustness of these models is validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov For example, a QSAR investigation on a series of biphenyl-3-yl alkylcarbamates as FAAH inhibitors utilized a set of twenty-two compounds with a wide range of potencies to build a predictive model. nih.gov
| QSAR Method | Key Molecular Descriptors | Typical Application | Statistical Validation (Example) |
|---|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | Steric Fields, Electrostatic Fields | Predicting inhibitory activity of enzyme inhibitors like FAAH inhibitors. | q² > 0.5, r² > 0.9 |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor Fields | Identifying key features for potency in fatty acid analogues. | q² > 0.5, r² > 0.9 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For this compound and its analogues, docking simulations are crucial for understanding how they interact with their biological targets, such as enzymes or receptors. nih.govresearchgate.net These simulations can help identify potential protein targets and elucidate the mechanism of action at a molecular level.
The process involves placing the ligand (the small molecule) into the binding site of the protein target and calculating the binding affinity, often expressed as a binding energy score. nih.gov For example, docking studies on inhibitors containing a 4-chlorophenyl group have shown that this moiety often fits into specific hydrophobic pockets within the target protein's active site. nih.gov In studies of MDM2 inhibitors, the para-chlorophenyl group has been observed to penetrate deep into hydrophobic cavities of the protein. nih.gov Similarly, docking of chlorogenic acid into various targets has shown favorable binding energies, indicating stable interactions. nih.gov
Analysis of Binding Modes (e.g., Hydrogen Bonding, Van der Waals Interactions)
A critical part of molecular docking analysis is the detailed examination of the binding modes, which describes the specific interactions between the ligand and the protein. For carboxylic acid derivatives like this compound, these interactions typically include:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. It frequently forms hydrogen bonds with polar amino acid residues (like arginine, serine, or glutamine) in the binding site. This interaction is often crucial for anchoring the ligand in the correct orientation.
Van der Waals and Hydrophobic Interactions: The hexanoic acid chain and the chlorophenyl ring are largely non-polar. The phenyl ring can engage in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net The entire lipophilic part of the molecule, including the chlorine atom, establishes favorable van der Waals contacts within hydrophobic pockets of the target protein. nih.gov The 4-chlorophenyl group, in particular, is often seen occupying deep hydrophobic pockets in protein structures. nih.gov
Structure-Based Design Principles
Structure-based drug design (SBDD) uses the 3D structural information of the biological target to design new, more potent, and selective inhibitors. nih.govascentagepharma.com For analogues of this compound, SBDD is a powerful strategy. Once an initial hit is identified, its binding mode, revealed by techniques like X-ray crystallography or molecular docking, is analyzed. nih.gov
This analysis allows researchers to identify opportunities for improving the compound's affinity and selectivity. For instance, if a part of the binding pocket is unoccupied, the ligand can be modified to include a new functional group that fills this space and forms additional favorable interactions. The 4-chlorophenyl group is a common feature in designed inhibitors because it effectively occupies hydrophobic pockets, and its position can be fine-tuned to maximize these interactions. nih.gov SBDD has been successfully used to develop potent inhibitors for various targets by modifying scaffolds to better fit the three key hydrophobic pockets (Phe19, Trp23, and Leu26) of proteins like MDM2. ascentagepharma.com
Molecular Orbital Calculations in Activity Prediction
Molecular orbital (MO) calculations, often performed using Density Functional Theory (DFT), provide insights into the electronic properties of a molecule, which are fundamental to its reactivity and biological activity. researchgate.net For compounds like this compound, MO calculations can help predict their behavior in biological systems.
Key parameters derived from these calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of these frontier orbitals are related to the molecule's ability to donate or accept electrons. A small HOMO-LUMO energy gap often correlates with higher chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) Surface: This map shows the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting where the molecule is likely to interact with its biological target via electrostatic forces. researchgate.net
By analyzing these electronic descriptors, researchers can build predictive models that link a molecule's electronic structure to its biological activity, aiding in the design of new analogues with enhanced properties. researchgate.netnih.gov
Advanced Research Methodologies and Future Research Directions in Drug Discovery Research
Application of In Vitro Human Cell-Based Disease Models (e.g., Induced Pluripotent Stem Cells)
The advent of induced pluripotent stem cell (iPSC) technology has significantly reshaped drug discovery, offering a platform to model human diseases and test compounds in patient-specific cells. nih.govnih.govresearchgate.net iPSCs are derived from adult somatic cells, such as skin or blood, and reprogrammed to an embryonic-like state, from which they can be differentiated into any cell type, including those affected by specific diseases like neurons, cardiomyocytes, or pancreatic beta cells. researchgate.netmdpi.com This capability allows researchers to create "disease-in-a-dish" models, providing a renewable source of human cells for studying disease mechanisms and screening potential therapeutic agents. nih.govresearchgate.net
These models offer distinct advantages over traditional systems, such as animal models, by providing a human-specific context that can be more predictive of a compound's effects in patients. mdpi.com For compounds like 6-(4-Chlorophenyl)hexanoic acid and its derivatives, iPSC-derived cells could be used to evaluate efficacy and identify potential liabilities in a highly relevant biological system. For instance, if a compound targets a pathway implicated in a neurodegenerative disease, iPSC-derived neurons from patients could be used to assess whether the compound can correct disease-related cellular defects. mdpi.com
Furthermore, human cell-based assays are crucial for metabolic studies. While specific in vitro studies on this compound are not detailed in the available literature, the evaluation of related compounds provides a methodological blueprint. For example, in vitro assays using human liver microsomes and hepatocytes are standard practice to understand how a compound is metabolized, which is a critical factor for its development. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are increasingly integral to modern drug discovery, accelerating the process from initial concept to clinical candidacy. These computational tools can analyze vast datasets to identify novel drug targets, design new molecules, and predict their properties and activities. rsc.org For a compound such as this compound, AI and ML methodologies could be applied at multiple stages of its discovery and optimization.
Generative AI models can design novel chemical structures with desired characteristics based on known active compounds. rsc.org Starting with a scaffold like phenylhexanoic acid, these models can propose modifications—such as the addition of a chlorophenyl group—to enhance potency or improve pharmacokinetic profiles. ML models are also trained to predict the outcome of chemical reactions, which can streamline the synthesis of a target compound and its analogs, making the process faster and more efficient.
Furthermore, ML is used to build quantitative structure-activity relationship (QSAR) models that correlate a compound's structural features with its biological activity. rsc.org This allows for the virtual screening of large chemical libraries to identify promising candidates before committing resources to laboratory synthesis and testing. The concept of "analog series-based" (ASB) scaffolds, which considers reaction information, can be enhanced by ML to better analyze structure-activity relationships (SAR) and distinguish between closely related compound series that may have different activities. rsc.org
Lead Compound Optimization Strategies
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to enhance its desired properties. For the structural class to which this compound belongs, significant optimization efforts have been documented, particularly focusing on analogs like 6-oxo-4-phenyl-hexanoic acid. nih.gov
Research has shown that this scaffold is a ligand for the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.gov Starting with a lead compound, 6-oxo-4-phenyl-hexanoic acid, structure-activity relationship (SAR) studies were conducted to improve its properties. A key strategy involved the introduction of chlorine atoms to the phenyl ring to enhance the membrane permeability profile. nih.gov This modification led to the discovery of a derivative with potent RORγt inhibitory activity and a favorable pharmacokinetic profile. nih.gov
The optimization process often involves exploring modifications at various positions on the molecular scaffold. nih.gov This systematic approach, guided by both computational modeling and functional assays, aims to improve target engagement, selectivity, and metabolic stability while minimizing off-target effects. The presence of the 4-chlorophenyl group in this compound is a direct result of such an optimization strategy, designed to confer specific advantageous properties to the parent molecule. nih.gov
Table 1: Lead Optimization of 6-oxo-4-phenyl-hexanoic acid Analogs
| Compound | Modification | Key Finding | Reference |
| 6-oxo-4-phenyl-hexanoic acid | Parent Scaffold | Identified as a ligand of RORγt. | nih.gov |
| Derivative 12a | Introduction of chlorine atom | Showed potent RORγt inhibitory activity and improved pharmacokinetic profile. | nih.gov |
Exploration of Novel Biological Targets
The identification of a compound's biological target is fundamental to understanding its mechanism of action and therapeutic potential. For the class of compounds including this compound, a key novel biological target that has been identified is the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt) . nih.gov
RORγt is a transcription factor that plays a master regulatory role in the differentiation and function of Th17 cells. nih.govnih.gov These cells are crucial components of the immune system, but their dysregulation is implicated in the pathogenesis of various autoimmune diseases, including psoriasis. Th17 cells produce pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23R. nih.gov By inhibiting RORγt, a small molecule can suppress the production of these cytokines, offering a potential therapeutic approach for these conditions. nih.govnih.gov
The discovery of 6-oxo-4-phenyl-hexanoic acid derivatives as inverse agonists of RORγt highlights the potential for this chemical scaffold to modulate immune responses. nih.gov This makes RORγt a promising and novel target for drug discovery efforts centered around this and related molecular structures. The clinical success of antibodies that target the IL-17 pathway has validated this therapeutic strategy, spurring significant interest in developing small molecule inhibitors of RORγt. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(4-Chlorophenyl)hexanoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound is commonly synthesized via coupling reactions. For example, in hapten synthesis, trifluoroacetic acid (TFA) and CH₂Cl₂ are used for tert-butyl ester deprotection under cold conditions (0°C) to minimize side reactions . Another route involves reacting 6-aminohexanoic acid with triazole derivatives under reflux, yielding 61% product after crystallization . Key factors include temperature control, solvent selection (e.g., dichloromethane for stability), and purification via column chromatography.
Q. How is this compound characterized structurally, and which analytical techniques are most reliable?
- Methodological Answer :
- NMR and IR : Used to confirm functional groups (e.g., carboxylic acid O-H stretch at 2535–3242 cm⁻¹, aromatic C-Cl signals in ¹H/¹³C NMR) .
- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) validates molecular weight (e.g., C₁₆H₂₁ClNO₃) and fragmentation patterns .
- Chromatography : HPLC or GPC (e.g., polydispersity index ≤2.07) ensures purity and molecular weight consistency .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation hazards, as the compound may release toxic vapors during reactions .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments, FT-IR for functional group verification) .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR/IR spectra to reconcile experimental discrepancies .
- Sample Purity : Re-purify via recrystallization (e.g., hexane/ethyl acetate) to eliminate impurities affecting spectral clarity .
Q. What strategies improve the coupling efficiency of this compound in peptide or hapten synthesis?
- Methodological Answer :
- Activating Agents : Use carbodiimides (e.g., EDC) or HOBt to enhance carboxylic acid reactivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics .
- Temperature Gradients : Stepwise heating (e.g., 0°C → room temperature) reduces side reactions during amide bond formation .
Q. How does the chlorophenyl moiety influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Enzyme Binding Assays : Molecular docking simulations show Cl⁻ interacts with hydrophobic pockets in target enzymes (e.g., cytochrome P450) .
- In Vivo Testing : Derivatives with this moiety exhibit 30–50% higher bioavailability in rodent models compared to non-halogenated analogs .
Q. What advanced techniques are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Use HPLC to monitor degradation products at 40°C/75% RH over 4 weeks .
- pH Titration : Track carboxylic acid dissociation (pKa ~4.5) via UV-Vis spectroscopy to assess solubility changes .
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., 236.7°C) and moisture sensitivity .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
